molecular formula C22H20FNO4S B11053482 Ethyl 4-(2-fluorophenyl)-2,5-dioxo-7-(thiophen-2-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate

Ethyl 4-(2-fluorophenyl)-2,5-dioxo-7-(thiophen-2-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate

Cat. No.: B11053482
M. Wt: 413.5 g/mol
InChI Key: VQLUNLWKGFGGOT-UHFFFAOYSA-N
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Description

ETHYL 4-(2-FLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a fluorophenyl group, a thienyl group, and a quinoline core structure. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

The synthesis of ETHYL 4-(2-FLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE can be achieved through various synthetic routes. One common method involves the Biginelli reaction, which is a multicomponent reaction that combines an aldehyde, a β-keto ester, and a urea or thiourea under acidic conditions . This reaction is known for its efficiency in producing dihydropyrimidinones and related compounds. The reaction conditions typically involve the use of a catalyst such as hydrochloric acid or acetic acid, and the reaction is carried out at elevated temperatures.

Chemical Reactions Analysis

ETHYL 4-(2-FLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ETHYL 4-(2-FLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

ETHYL 4-(2-FLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE can be compared with other quinoline derivatives such as:

The uniqueness of ETHYL 4-(2-FLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C22H20FNO4S

Molecular Weight

413.5 g/mol

IUPAC Name

ethyl 4-(2-fluorophenyl)-2,5-dioxo-7-thiophen-2-yl-1,3,4,6,7,8-hexahydroquinoline-6-carboxylate

InChI

InChI=1S/C22H20FNO4S/c1-2-28-22(27)20-14(17-8-5-9-29-17)10-16-19(21(20)26)13(11-18(25)24-16)12-6-3-4-7-15(12)23/h3-9,13-14,20H,2,10-11H2,1H3,(H,24,25)

InChI Key

VQLUNLWKGFGGOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(CC(=O)N2)C3=CC=CC=C3F)C4=CC=CS4

Origin of Product

United States

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